Chemical properties of 4-(4-Iodophenoxy)-1-methylpiperidine
Chemical properties of 4-(4-Iodophenoxy)-1-methylpiperidine
Technical Monograph: 4-(4-Iodophenoxy)-1-methylpiperidine as a Versatile Pharmacophore Scaffold
Executive Summary & Molecular Identity
4-(4-Iodophenoxy)-1-methylpiperidine is a high-value intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of neuroactive agents (targeting sigma, histamine H1, and acetylcholinesterase receptors) and as a precursor for radiolabeled SPECT imaging agents. Its structural uniqueness lies in the combination of a basic tertiary amine (the N-methylpiperidine moiety) and an aryl iodide, which functions as a reactive handle for palladium-catalyzed cross-coupling reactions.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| CAS Number | 1430471-76-3 | Confirmed Identifier |
| IUPAC Name | 4-(4-iodophenoxy)-1-methylpiperidine | |
| Molecular Formula | C₁₂H₁₆INO | |
| Molecular Weight | 317.17 g/mol | Heavy atom effect (Iodine) |
| Appearance | Off-white to pale yellow crystalline solid | Light sensitive (aryl iodide) |
| Melting Point | 78–82 °C (Predicted) | Based on 4-bromo analog (65-68°C) |
| LogP (Predicted) | 3.45 ± 0.3 | Moderately lipophilic |
| pKa (Base) | 9.1 ± 0.2 | Piperidine nitrogen |
| Solubility | DCM, DMSO, MeOH, EtOAc | Insoluble in water (free base) |
Synthetic Routes & Optimization
The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine requires careful selection of conditions to prevent deiodination or quaternary ammonium salt formation. Two primary routes are validated for laboratory and scale-up applications.
Route A: Mitsunobu Coupling (High Fidelity / Lab Scale)
This route is preferred for small-scale synthesis (gram scale) due to its mild conditions and high functional group tolerance.
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Reagents: 4-Iodophenol, 1-Methyl-4-piperidinol, Triphenylphosphine (PPh₃), DIAD or DEAD.
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Solvent: Anhydrous THF or Toluene.[1]
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Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by SN2 displacement by the phenol.
Protocol:
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Charge a flame-dried flask with 1-methyl-4-piperidinol (1.0 eq), 4-iodophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).
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Cool to 0°C under N₂ atmosphere.
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Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature < 5°C.
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Warm to room temperature and stir for 12–18 hours.
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Workup: Concentrate, suspend in Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify filtrate via flash chromatography (DCM:MeOH:NH₄OH).
Route B: Williamson Ether Synthesis (Scale-Up)
For multi-gram to kilogram scale, the Mitsunobu byproducts (TPPO) are difficult to remove.[1] The Williamson ether synthesis using the mesylate of the piperidinol is superior.[1]
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Step 1: Mesylation of 1-methyl-4-piperidinol (MsCl, Et₃N, DCM).
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Step 2: Displacement with 4-iodophenol (K₂CO₃ or Cs₂CO₃, DMF/CH₃CN, 80°C).[1]
Figure 1: Strategic synthesis workflow comparing activation modes for ether bond formation.
Reactivity & Functionalization
The chemical utility of 4-(4-Iodophenoxy)-1-methylpiperidine stems from its dual reactivity: the aryl iodide (electrophile for metal-catalyzed coupling) and the tertiary amine (nucleophile/base).
A. Aryl Iodide: Cross-Coupling Reactions
The C–I bond is the weakest of the aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species.[1]
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Suzuki-Miyaura Coupling:
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Sonogashira Coupling:
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Heck Reaction:
B. Piperidine Nitrogen: Salt Formation & Oxidation
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Salt Formation: The basic nitrogen (pKa ~9.[1]1) readily forms crystalline salts with pharmaceutically acceptable acids (HCl, Fumaric acid, Oxalic acid), which is crucial for drug formulation to improve water solubility.[1]
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N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a common metabolite or prodrug strategy.
Figure 2: Divergent reactivity profile highlighting the versatility of the scaffold.
Applications in Drug Discovery
Radiopharmaceutical Precursor
The aryl iodide moiety allows for Isotopic Exchange .[1]
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Protocol: Heating the compound with [¹²³I]NaI in the presence of a copper(I) catalyst and ammonium sulfate allows for the generation of SPECT imaging agents targeting receptors where the 4-phenoxy-piperidine motif binds (e.g., Sigma-1 receptors).
Medicinal Chemistry Scaffold
This structure mimics the pharmacophore of several established drugs:
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Diphenylpyraline (Antihistamine): Analogous ether linkage.[1]
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Donepezil (Alzheimer's): The N-benzylpiperidine motif is structurally related; this compound serves as a truncated analog for SAR studies.
Safety & Handling
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Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine radicals.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).
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Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Store at -20°C for long-term retention.
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Hazards: Irritant to eyes and skin. The alkyl-piperidine moiety can be a sensitizer.
References
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Sigma-Aldrich. (2024). Product Specification: 4-(4-Iodophenoxy)-1-methylpiperidine (CAS 1430471-76-3). Link[1]
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Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] (Methodology Basis).
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Reactivity Basis).
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PubChem. (2024).[1] Compound Summary: 1-Methyl-4-piperidinol (Precursor Data).Link[1]
